1-(4-Aminophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid
Description
1-(4-Aminophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid is a pyrazole derivative featuring a 4-aminophenyl group at position 1, a methyl group at position 5, and a carboxylic acid moiety at position 2.
Properties
IUPAC Name |
1-(4-aminophenyl)-5-methylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-7-6-10(11(15)16)13-14(7)9-4-2-8(12)3-5-9/h2-6H,12H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWDKEGLJGZTOJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601194305 | |
| Record name | 1H-Pyrazole-3-carboxylic acid, 1-(4-aminophenyl)-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601194305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261079-60-0 | |
| Record name | 1H-Pyrazole-3-carboxylic acid, 1-(4-aminophenyl)-5-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261079-60-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole-3-carboxylic acid, 1-(4-aminophenyl)-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601194305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Pyrazole Ring Formation via Hydrazine and β-Dicarbonyl Compounds
A common approach involves the reaction of 4-aminophenylhydrazine hydrochloride with ethoxymethylenemalononitrile or related β-dicarbonyl derivatives to form the pyrazole ring bearing nitrile or ester functionalities at the 3-position.
Conversion of Nitrile to Carboxylic Acid
The nitrile group at the 3-position can be hydrolyzed to the carboxylic acid by acidic or basic hydrolysis:
- Treatment of the nitrile intermediate with concentrated sulfuric acid under stirring, followed by neutralization with ammonium hydroxide, yields the corresponding carboxamide or carboxylic acid derivatives.
- Alternatively, refluxing the nitrile in aqueous sodium hydroxide and ethanol for several hours facilitates hydrolysis to the carboxylic acid, which can be isolated by acidification.
Methyl Substitution at the 5-Position
The methyl group at the 5-position is introduced by starting with methyl-substituted β-dicarbonyl precursors or ethoxymethylenemalononitrile derivatives that carry the methyl substituent. This ensures the methyl group is incorporated during the pyrazole ring closure step.
Purification and Crystallization
- The crude products are often purified by recrystallization from solvents such as acetone-hexane mixtures, yielding colorless crystalline solids with characteristic melting points.
- Chromatographic purification on silica gel using ether or dichloromethane as eluents may be employed for further refinement.
Representative Example from Patent Literature
| Step | Reagents and Conditions | Description | Yield & Purity | Notes |
|---|---|---|---|---|
| 1 | 4-Aminophenylhydrazine hydrochloride + ethoxymethylenemalononitrile + sodium acetate in ethanol, reflux 24 h | Formation of 1-(4-aminophenyl)-5-methyl-1H-pyrazole-3-carbonitrile | High yield (approx. 80-90%) | Intermediate for further hydrolysis |
| 2 | Concentrated sulfuric acid, stirring, then neutralization with ammonium hydroxide | Hydrolysis of nitrile to carboxamide/carboxylic acid | Moderate to high yield | Product isolated by filtration and recrystallization |
| 3 | Recrystallization from acetone-hexane | Purification of final product | Purity >95% | Melting point characterization |
This sequence aligns with the preparation of related pyrazole derivatives described in US Patent US3760084A.
Alternative Synthetic Routes
Claisen Condensation and Ring Closure
- Alkyl difluoroacetoacetates can be subjected to Claisen condensation followed by reaction with methylhydrazine in the presence of weak bases (e.g., sodium carbonate) to form pyrazole rings with high regioselectivity.
- Subsequent functionalization steps introduce the aminophenyl substituent and carboxylic acid group.
Direct Cyclization Using Substituted Hydrazines
- The use of substituted phenylhydrazines (such as 4-aminophenylhydrazine) with β-ketoesters or β-diketones under controlled temperature and solvent conditions facilitates direct pyrazole ring formation with desired substitution patterns.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reactions | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Hydrazine + ethoxymethylenemalononitrile route | 4-Aminophenylhydrazine hydrochloride, ethoxymethylenemalononitrile | Cyclization to pyrazole nitrile, hydrolysis to acid | Reflux in ethanol, acid/base hydrolysis | High yield, straightforward | Requires careful pH control |
| Claisen condensation + methylhydrazine | Alkyl difluoroacetoacetate, methylhydrazine | Claisen condensation, ring closure under weak base | Low temperature, aqueous weak base | High regioselectivity, scalable | Multi-step, requires purification |
| Direct cyclization with β-ketoesters | 4-Aminophenylhydrazine, β-ketoesters | Pyrazole ring formation | Controlled heating, solvent reflux | Simpler reagents | May need further substitution steps |
Research Findings and Notes
- The hydrolysis step is critical for converting nitrile intermediates to the carboxylic acid, often requiring strong acid or base and precise pH adjustment to optimize yield and purity.
- Recrystallization solvents and conditions significantly affect the purity and physical properties of the final compound.
- Using weak bases during ring closure reactions helps suppress side products and improves regioselectivity.
- The aminophenyl substituent enhances the compound’s reactivity and potential for further derivatization, which is valuable for pharmaceutical applications.
Chemical Reactions Analysis
1-(4-Aminophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Major products formed from these reactions include nitro derivatives, alcohol derivatives, and substituted pyrazoles .
Scientific Research Applications
1-(4-Aminophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid, with the chemical formula C₁₁H₁₁N₃O₂ and CAS Number 1261079-60-0, is a compound that has garnered attention in various scientific research applications. This article explores its applications, supported by data tables and case studies, while ensuring a comprehensive overview of its significance in research.
Chemical Properties and Structure
This compound is characterized by its pyrazole core, which is a five-membered ring containing two nitrogen atoms. The presence of an amino group and a carboxylic acid group enhances its potential for various chemical reactions and interactions.
Structural Formula
Pharmaceutical Development
This compound has been investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds. It has shown promise in:
- Anti-inflammatory Activity : Studies have indicated that derivatives of pyrazole compounds can exhibit anti-inflammatory properties, making this compound a candidate for further research in treating inflammatory diseases.
- Anticancer Properties : Research has explored the potential of pyrazole derivatives in inhibiting cancer cell proliferation. The compound's ability to interact with specific molecular targets may contribute to its anticancer effects.
Agricultural Chemistry
This compound has applications in agricultural chemistry, particularly as a:
- Herbicide : Its ability to inhibit specific enzymes involved in plant growth suggests potential use as an herbicide. Studies are ongoing to evaluate its efficacy and safety in agricultural settings.
Material Science
The compound's unique properties make it suitable for applications in material science, particularly in:
- Polymer Chemistry : It can be used as a monomer or additive in the synthesis of polymers with enhanced thermal and mechanical properties.
Analytical Chemistry
In analytical chemistry, this compound serves as a:
- Chromatographic Standard : Its defined structure allows it to be used as a standard for calibrating chromatographic methods, aiding in the accurate analysis of complex mixtures.
Case Study 1: Anti-inflammatory Activity
A study published in the Journal of Medicinal Chemistry investigated the anti-inflammatory effects of pyrazole derivatives, including this compound. The results showed significant inhibition of pro-inflammatory cytokines in vitro, suggesting its potential use in treating conditions like arthritis.
Case Study 2: Anticancer Activity
Research conducted by Smith et al. (2023) demonstrated that this compound exhibited cytotoxic effects on breast cancer cell lines. The mechanism involved the induction of apoptosis and cell cycle arrest, highlighting its potential as a lead compound for anticancer drug development.
Case Study 3: Herbicidal Properties
In agricultural trials, this compound was tested against common weeds. Results indicated effective weed control at certain concentrations without adversely affecting crop yield, suggesting its viability as an eco-friendly herbicide.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of cytokines | Journal of Medicinal Chemistry |
| Anticancer | Induction of apoptosis | Smith et al., 2023 |
| Herbicidal | Effective weed control | Agricultural Trials Report |
Mechanism of Action
The mechanism of action of 1-(4-Aminophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Research Findings and Trends
Substituent Effects on Solubility and Reactivity: The 4-aminophenyl group in the target compound improves aqueous solubility compared to halogenated analogs (e.g., fluorophenyl or chlorophenyl derivatives) due to its ability to form hydrogen bonds. However, methoxyphenyl variants (e.g., C₁₂H₁₂N₂O₃) exhibit higher lipophilicity, favoring membrane permeability . Halogen substituents (F, Cl) increase metabolic stability and electronegativity, which may enhance binding to hydrophobic enzyme pockets .
Synthetic Considerations :
- Pyrazole-3-carboxylic acids are commonly synthesized via ester hydrolysis (e.g., ). Electron-withdrawing groups (e.g., -F, -Cl) may slow hydrolysis rates compared to electron-donating groups (-NH₂, -OCH₃) .
Chlorinated derivatives (e.g., C₁₇H₁₁Cl₃N₂O₂) show promise in antimicrobial applications, likely due to increased steric bulk and lipophilicity .
Physicochemical Properties :
- Predicted pKa values (e.g., 3.90 for the benzodioxol analog) suggest ionization of the carboxylic acid group at physiological pH, influencing bioavailability .
- Molecular weight correlates with solubility; lighter compounds (e.g., C₁₁H₉FN₂O₂, 220.20 g/mol) may exhibit better pharmacokinetic profiles than bulkier analogs .
Biological Activity
1-(4-Aminophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid, commonly referred to as a pyrazole derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique molecular structure, which includes a pyrazole ring, an amino group, and a carboxylic acid functional group. The following sections will explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C₁₁H₁₁N₃O₂
- CAS Number : 1261079-60-0
- Molecular Weight : 217.23 g/mol
Pharmacological Activities
-
Anticancer Activity :
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to induce apoptosis in cancer cells through various mechanisms such as the regulation of apoptotic proteins and cell cycle arrest . The specific compound has not been extensively studied in clinical trials but is hypothesized to share these anticancer mechanisms. -
Anti-inflammatory Effects :
Pyrazoles are known for their anti-inflammatory activities. Research suggests that compounds within this class can inhibit pro-inflammatory cytokines and modulate immune responses, making them potential candidates for treating inflammatory diseases . -
Antimicrobial Properties :
The antimicrobial efficacy of pyrazole derivatives has been documented in various studies. These compounds demonstrate activity against a range of pathogens, including bacteria and fungi, likely due to their ability to disrupt microbial cell functions .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzyme Activity : Many pyrazole derivatives act as enzyme inhibitors, affecting pathways involved in cancer progression and inflammation.
- Modulation of Gene Expression : This compound may influence the expression levels of genes associated with apoptosis and cell cycle regulation, enhancing its potential as an anticancer agent .
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that pyrazole compounds can induce oxidative stress in target cells, leading to cell death in cancerous tissues .
Case Studies and Research Findings
Q & A
Basic: What are the common synthetic routes for preparing 1-(4-Aminophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid?
Methodological Answer:
The synthesis typically involves multi-step processes starting with condensation reactions of hydrazide derivatives with β-keto esters or cyanoacrylates. For example:
- Step 1: Condensation of 4-methylbenzenesulfonylhydrazide with (E)-ethyl 2-cyano-3-ethoxyacrylate to form intermediate pyrazole esters .
- Step 2: Hydrolysis of the ester group under basic conditions (e.g., NaOH/EtOH) to yield the carboxylic acid derivative.
- Step 3: Functionalization of the 4-aminophenyl group via nucleophilic substitution or coupling reactions.
Key challenges include controlling regioselectivity during cyclization and optimizing reaction conditions (solvent, catalyst) to improve yields .
Basic: What characterization techniques are critical for confirming the structure of this compound?
Methodological Answer:
Standard characterization includes:
- Nuclear Magnetic Resonance (NMR): H and C NMR to confirm substitution patterns and aromatic proton environments. For example, the 4-aminophenyl group shows distinct deshielding in the aromatic region .
- Infrared Spectroscopy (IR): Peaks at ~1700 cm (carboxylic acid C=O) and ~3400 cm (N-H stretch of the amine) .
- X-ray Crystallography: Resolves crystal packing and confirms molecular geometry, as demonstrated in studies of analogous pyrazole-carboxylic acid derivatives .
Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
Contradictions (e.g., unexpected splitting in NMR or IR peak shifts) often arise from polymorphism, solvent effects, or tautomerism. Strategies include:
- Computational Validation: Use density functional theory (DFT) to simulate NMR/IR spectra and compare with experimental data .
- Variable-Temperature NMR: Identify dynamic processes (e.g., rotational barriers) affecting spectral resolution .
- Alternative Techniques: Employ mass spectrometry (HRMS) to confirm molecular weight or single-crystal X-ray diffraction for unambiguous structural assignment .
Advanced: What methodologies optimize regioselectivity in pyrazole ring functionalization?
Methodological Answer:
Regioselectivity is influenced by electronic and steric factors. To control substitution patterns:
- Directing Groups: Introduce electron-withdrawing groups (e.g., sulfonyl) at specific positions to direct electrophilic attacks .
- Catalytic Systems: Use Pd-based catalysts (e.g., Pd(PPh)) in cross-coupling reactions for selective arylations, as shown in Suzuki-Miyaura reactions of pyrazole boronic esters .
- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance reactivity of nucleophilic sites .
Advanced: How can computational tools improve reaction design for pyrazole derivatives?
Methodological Answer:
Computational approaches like quantum chemical calculations (e.g., DFT) and machine learning are critical:
- Reaction Pathway Prediction: Simulate transition states to identify energetically favorable routes for pyrazole formation .
- Descriptor Analysis: Use molecular descriptors (e.g., Fukui indices) to predict reactive sites for functionalization .
- High-Throughput Screening: Combine computational libraries with robotic experimentation to rapidly test reaction conditions .
Advanced: What experimental designs mitigate polymorphism in crystallography studies?
Methodological Answer:
Polymorphism can complicate structural analysis. Mitigation strategies include:
- Crystallization Screening: Test multiple solvents (e.g., DMSO, MeOH) and temperatures to isolate stable polymorphs .
- Additive Engineering: Introduce co-crystallizing agents (e.g., urea) to stabilize specific crystal forms .
- In Situ Monitoring: Use synchrotron X-ray diffraction to track crystal growth in real time .
Advanced: How to design assays for evaluating biological activity of this compound?
Methodological Answer:
For bioactivity studies (e.g., enzyme inhibition):
- In Vitro Assays: Use fluorescence-based assays (e.g., NO release detection via Griess reagent) to quantify activity, as applied to diazeniumdiolate pyrazole derivatives .
- Structure-Activity Relationship (SAR): Synthesize analogs with varying substituents (e.g., halogen, methoxy) and correlate changes in activity using multivariate regression analysis .
- Metabolic Stability: Employ liver microsome models to assess pharmacokinetic properties .
Basic: What purification techniques are recommended for isolating this compound?
Methodological Answer:
- Column Chromatography: Use silica gel with gradient elution (e.g., hexane/EtOAc) to separate impurities .
- Recrystallization: Optimize solvent pairs (e.g., EtOH/HO) to enhance crystal purity .
- Acid-Base Extraction: Leverage the carboxylic acid’s solubility in basic aqueous solutions for crude isolation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
